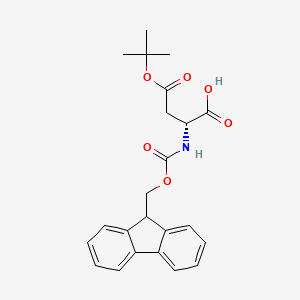

Fmoc-D-Asp(OtBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODJWPHPWBKDON-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-39-3 | |

| Record name | 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Fmoc-D-Asp(OtBu)-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the precise incorporation of amino acid analogues is a cornerstone of designing novel therapeutics and research tools. Among these, Fmoc-D-Asp(OtBu)-OH, a protected form of D-aspartic acid, holds a critical role. This technical guide provides an in-depth analysis of its function, application, and the critical considerations for its use in solid-phase peptide synthesis (SPPS), with a focus on quantitative data, detailed experimental protocols, and logical workflows to inform strategic decisions in peptide design and production.

Core Functionality: The Dual-Protection Strategy

This compound is an amino acid derivative strategically modified with two key protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the acid-labile tert-butyl (OtBu) group on the side-chain carboxyl function. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS.[1][2]

-

The Fmoc Group: This group safeguards the α-amino group of the aspartic acid, preventing it from participating in peptide bond formation until desired.[3] Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for its removal without affecting the acid-sensitive side-chain protecting groups or the peptide-resin linkage.[4][5] The release of the fluorenyl group can be monitored by UV spectroscopy, offering a method for real-time reaction monitoring.

-

The OtBu Group: The tert-butyl ester protects the β-carboxyl group of the aspartic acid side chain, preventing it from forming unwanted branches or participating in side reactions during peptide elongation. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.

-

The D-Configuration: The incorporation of a D-amino acid, a stereoisomer of the naturally occurring L-amino acids, is a key strategy for enhancing peptide stability and modulating biological activity. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life, and can adopt unique secondary structures that may enhance receptor binding or other biological functions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester | |

| CAS Number | 112883-39-3 | |

| Molecular Formula | C₂₃H₂₅NO₆ | |

| Molecular Weight | 411.45 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 146-151 °C | |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | |

| Purity (typical) | ≥98% |

Experimental Protocols in Solid-Phase Peptide Synthesis

The successful incorporation of this compound into a peptide sequence relies on a series of well-defined steps in SPPS. Below are detailed protocols for each key stage.

Resin Swelling

Before initiating peptide synthesis, the solid support (resin) must be swollen to ensure optimal accessibility of the reactive sites.

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically DMF or dichloromethane (DCM).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-20 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered couplings.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the D-aspartic acid residue.

-

Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K": TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). Caution: TFA is a strong, corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a cold solution of diethyl ether (approximately 10-fold excess). A white precipitate of the peptide should form.

-

Isolation and Washing: Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

A Critical Side Reaction: Aspartimide Formation

A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate during the piperidine-mediated Fmoc deprotection step. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The aspartimide can subsequently be opened by nucleophiles to yield a mixture of the desired α-peptide, the undesired β-peptide, and their corresponding D-isomers, which are often difficult to separate from the target peptide.

Quantitative Comparison of Aspartic Acid Protecting Groups

To mitigate aspartimide formation, alternative side-chain protecting groups with increased steric hindrance have been developed. Table 2 provides a quantitative comparison of byproduct formation for different aspartic acid protecting groups in a model peptide prone to this side reaction.

| Protecting Group on Fmoc-Asp-OH | Target Peptide (%) | Aspartimide-Related Byproducts (%) | D-Asp Content (%) | Reference(s) |

| OtBu (tert-butyl) | Variable, can be low | High, especially in sensitive sequences | High | |

| OMpe (3-methyl-pent-3-yl) | Significantly higher than OtBu | Significantly lower than OtBu | Lower than OtBu | |

| OBno (5-n-butyl-5-nonyl) | Very high | Almost undetectable | Very low |

As the data indicates, the use of bulkier side-chain protecting groups like OMpe and OBno can dramatically reduce the extent of aspartimide formation and racemization compared to the standard OtBu group.

Logical Workflow for Aspartic Acid Derivative Selection

The choice of the appropriate Fmoc-D-Asp derivative is a critical decision in peptide synthesis strategy. The following diagram illustrates a logical workflow to guide this selection process.

References

Fmoc-D-Asp(OtBu)-OH molecular weight and formula.

Technical Guide: Fmoc-D-Asp(OtBu)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a crucial building block in peptide synthesis. It details the compound's physicochemical properties, its primary application in solid-phase peptide synthesis, and a generalized experimental workflow.

Compound Identification and Properties

This compound is the standard nomenclature for N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl ester. The Fmoc group serves as a base-labile protecting group for the amine, while the tert-butyl ester protects the side-chain carboxylic acid, preventing unwanted side reactions during peptide synthesis.

Chemical Structure and Properties

Below is a summary of the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₂₃H₂₅NO₆ | [1][2][3] |

| Molecular Weight | 411.45 g/mol | [1] |

| CAS Number | 112883-39-3 | |

| Appearance | White to beige powder or crystals | |

| Melting Point | 146-151 °C | |

| Purity | ≥98% |

Application in Peptide Synthesis

The primary application of this compound is in Fmoc solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise construction of a peptide chain immobilized on a solid resin support. The compound serves as a protected amino acid building block that is incorporated into the growing peptide sequence.

General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for incorporating an Fmoc-protected amino acid like this compound into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected amino acids (e.g., this compound)

-

Solid-phase resin (e.g., Rink Amide, Wang resin)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: (e.g., HBTU, HATU) and a base (e.g., DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Methodology:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

The this compound is pre-activated in a separate vessel by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

This activation mixture is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: The resin is again washed extensively with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (like the OtBu on the aspartic acid) are removed simultaneously by treatment with a strong acid cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, centrifuged, and the resulting crude peptide is purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the logical workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis using a protected amino acid such as this compound.

Caption: A single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide to Fmoc and OtBu Protecting Groups in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups, two of the most critical tools in modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). A thorough understanding of their respective chemistries, orthogonal nature, and the protocols for their use is fundamental to the successful synthesis of peptides and other complex molecules.

Core Concepts: The Principle of Orthogonal Protection

In multi-step synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions.[1] The success of complex syntheses, such as SPPS, hinges on the concept of "orthogonality".[2][3] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering chemical conditions.[1][4]

The Fmoc/tBu strategy is the quintessential example of an orthogonal system that has become the mainstay of modern peptide synthesis. It relies on the differential lability of the Fmoc group, which protects the α-amino group of amino acids and is cleaved by a mild base, and the OtBu group (and other tBu-based groups), which protects reactive amino acid side chains and is cleaved by a strong acid. This orthogonality allows for the selective deprotection of the α-amino group at each cycle of peptide chain elongation without disturbing the acid-labile side-chain protecting groups, which remain intact until the final step.

The Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group

The Fmoc group is a base-labile protecting group for primary and secondary amines, introduced by Carpino in 1972. Its development was a major breakthrough, offering a milder alternative to the traditional acid-labile Boc (tert-butyloxycarbonyl) group.

Chemical Structure and Function

The Fmoc group consists of a fluorenyl ring system attached to a methoxycarbonyl moiety. Its primary function in SPPS is the temporary protection of the α-amino group of the incoming amino acid, preventing self-polymerization and ensuring controlled, sequential peptide bond formation.

Mechanism of Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting the amine of an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The amine nucleophilically attacks the carbonyl carbon of the Fmoc reagent, forming a stable carbamate.

Deprotection: The key feature of the Fmoc group is its lability under mild basic conditions. Deprotection is achieved via a base-mediated β-elimination mechanism. A secondary amine, most commonly piperidine (typically 20% in N,N-dimethylformamide, DMF), is used to abstract the acidic proton on the 9-position of the fluorene ring. This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain.

The liberated DBF is a reactive intermediate that is trapped by the secondary amine base to form a stable adduct. This byproduct has a strong UV absorbance (around 300 nm), which allows for real-time spectrophotometric monitoring of the deprotection reaction to ensure its completion.

Caption: Logical workflow for Fmoc protection and deprotection.

The OtBu (tert-butyl) Protecting Group

The tert-butyl group is a robust, acid-labile protecting group widely used for carboxylic acids (as tert-butyl esters, OtBu) and alcohols/phenols (as tert-butyl ethers). In the context of Fmoc-SPPS, it serves as the "permanent" protecting group for reactive amino acid side chains.

Chemical Structure and Function

The primary function of the OtBu group is to mask the nucleophilicity of the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu). This prevents the formation of branched peptides or other side reactions during the coupling steps. The related tert-butyl ether is used to protect the side-chain hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr). Its steric bulk provides significant protection to the functional group.

Mechanism of Protection and Deprotection

Protection: The OtBu group is typically introduced via acid-catalyzed esterification of the carboxylic acid.

Deprotection: The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions. This cleavage occurs concurrently with the cleavage of the finished peptide from the resin support. The mechanism is an acid-catalyzed elimination (E1). A strong acid, most commonly trifluoroacetic acid (TFA), protonates the ester oxygen, leading to the cleavage of the C-O bond and formation of a stable tertiary tert-butyl carbocation.

This carbocation is a highly reactive electrophile that can cause unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or cysteine. To prevent this, "scavengers" like triisopropylsilane (TIS), water, or thioanisole are added to the cleavage cocktail to trap the carbocation, typically by reducing it to isobutane.

Caption: Logical workflow for OtBu protection and deprotection.

Data Presentation

Table 1: Comparison of Fmoc and OtBu Protecting Groups

| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | OtBu (tert-butyl) |

| Protected Group | α-Amino group of amino acids | Side-chain carboxyl (Asp, Glu), hydroxyl (Ser, Thr, Tyr) |

| Chemical Nature | Carbamate | Ester or Ether |

| Lability | Base-labile | Acid-labile |

| Stability | Stable to acid and hydrogenolysis (quasi-orthogonal to Cbz) | Stable to base and nucleophiles |

| Protection Reagents | Fmoc-Cl, Fmoc-OSu | Isobutylene, tert-butanol with acid catalyst |

| Deprotection Reagents | 20% Piperidine in DMF (standard) | Trifluoroacetic acid (TFA), often in a "cocktail" with scavengers |

| Key Advantage | Mild deprotection conditions, UV-monitoring capability | High stability during synthesis, clean cleavage with strong acid |

| Orthogonal Partner | Acid-labile groups (e.g., OtBu, Boc, Trt) | Base-labile groups (e.g., Fmoc) |

Table 2: Quantitative Data on Fmoc Deprotection Kinetics

| Reagent/Condition | Half-life (approx.) | Time for >99% Removal (approx.) | Notes |

| 20% Piperidine in DMF | 6 seconds | < 1 minute | Standard condition for SPPS. |

| 5% Piperidine in DMF | ~1.5 minutes | ~10 minutes | Slower but effective; complete removal after 3 minutes is often cited. |

| 2% Piperidine in DMF | ~4 minutes | ~28 minutes | Significantly slower kinetics. |

| 0.25 M NaOH in 1:1 MeOH/H₂O | ~3 minutes | ~20 minutes | Useful for solution-phase quantification but not for SPPS. |

| 20% 4-Methylpiperidine in DMF | Similar to Piperidine | Similar to Piperidine | A viable, less-regulated alternative to piperidine. |

Note: Kinetics can be sequence-dependent. Sterically hindered amino acids may require longer deprotection times.

Table 3: Relative Stability and Cleavage of tBu-Based Protecting Groups

| Protected Amino Acid | Protecting Group Type | Relative Acid Stability | Typical Cleavage Conditions |

| Asp(OtBu) | tert-butyl ester | Less Stable | Readily cleaved with 95% TFA within 1-2 hours. |

| Glu(OtBu) | tert-butyl ester | Less Stable | Similar to Asp(OtBu), cleavage is efficient. |

| Ser(tBu) | tert-butyl ether | More Stable | More resistant to acidolysis than esters; requires full cleavage time. |

| Thr(tBu) | tert-butyl ether | More Stable | Similar to Ser(tBu), more resistant than esters. |

| Cys(tBu) | tert-butyl thioether | Very Stable | Not reliably cleaved by standard TFA cocktails; requires harsher, specific conditions. |

The Orthogonal Fmoc/tBu Strategy in SPPS: A Workflow

The Fmoc/tBu strategy is the foundation of automated and manual SPPS. A typical synthesis cycle for adding one amino acid involves the selective removal of the temporary Nα-Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. The permanent tBu-based side-chain protecting groups remain unaffected throughout these iterative cycles.

Caption: Workflow of the orthogonal Fmoc/tBu strategy in SPPS.

Experimental Protocols

Protocol 1: General Fmoc Protection of an Amino Acid

-

Dissolve: Dissolve the amino acid in a 10% sodium carbonate solution in water.

-

Add Reagent: Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.

-

React: Allow the reaction to proceed for 4-6 hours, monitoring by TLC.

-

Workup: Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.

-

Extract: Extract the product with ethyl acetate.

-

Isolate: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-protected amino acid.

Protocol 2: Standard Fmoc Deprotection in SPPS

-

Swell Resin: Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain: Drain the DMF solvent.

-

Deprotect: Add a solution of 20% piperidine in DMF to the resin. Agitate for an initial 3-5 minutes.

-

Drain and Repeat: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete removal.

-

Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct. The resin is now ready for the next coupling step.

Protocol 3: General OtBu Protection of a Carboxylic Acid Side Chain

This protocol is for illustrative purposes; typically, pre-protected Fmoc-amino acids are purchased commercially.

-

Suspend: Suspend the Nα-protected amino acid (e.g., Boc-Asp-OH) in dichloromethane (DCM).

-

Add Reagents: Add an excess of liquid isobutylene and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Seal and React: Seal the reaction vessel tightly and stir at room temperature for 24-48 hours.

-

Workup: Carefully vent the vessel. Neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extract and Isolate: Extract the product with an organic solvent, dry, and purify by chromatography to obtain the OtBu-protected amino acid.

Protocol 4: Final Cleavage and OtBu Deprotection in SPPS

-

Prepare Resin: After the final SPPS cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Prepare Cocktail: Prepare a fresh cleavage cocktail. A common mixture ("Reagent K") is 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition depends on the peptide sequence.

-

Cleave: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

React: Agitate the mixture at room temperature for 2-4 hours.

-

Isolate Peptide: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate: Add the TFA solution dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.

-

Collect and Purify: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

References

The Strategic Imperative of Chirality: A Technical Guide to Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide science, the deliberate incorporation of non-canonical amino acids is a cornerstone of rational design. Among these, D-amino acids, the enantiomeric counterparts to the proteinogenic L-amino acids, offer a powerful toolset for enhancing the therapeutic potential of peptide-based agents. This technical guide delves into the significance of the D-configuration in Fmoc-D-Asp(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). We will explore its impact on peptide stability and bioactivity, provide detailed experimental protocols for its use, and address the chemical challenges associated with its incorporation, particularly the notorious side reaction of aspartimide formation.

The D-Advantage: Why Chirality Matters

The incorporation of D-amino acids into peptide sequences is a strategic decision aimed at overcoming the inherent limitations of their natural L-counterparts.[1][2] Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo half-life and therapeutic efficacy. The introduction of a D-amino acid, such as D-aspartic acid from this compound, confers significant advantages.[1][2]

One of the primary benefits is enhanced enzymatic stability .[1] Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide more resistant to proteolytic degradation and thereby extending its circulation time. This increased stability often translates to improved bioavailability .

Furthermore, the D-configuration can induce specific conformational changes in the peptide backbone, leading to increased structural rigidity . This can be advantageous for improving the binding affinity of the peptide to its target receptor. In some instances, the presence of a D-amino acid is crucial for biological activity, as seen in certain naturally occurring antimicrobial peptides and venom toxins.

Caption: Key advantages of incorporating D-amino acids into peptides.

This compound: A Profile

This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a cornerstone reagent for introducing D-aspartic acid residues in Fmoc-based solid-phase peptide synthesis. Its utility stems from the orthogonal protection strategy it employs:

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino functionality. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

-

OtBu (tert-Butyl) Group: This acid-labile protecting group safeguards the β-carboxyl group of the aspartic acid side chain. It remains intact during the basic conditions of Fmoc deprotection but is cleaved during the final step of peptide synthesis with a strong acid, such as trifluoroacetic acid (TFA).

This orthogonality is the lynchpin of Fmoc SPPS, allowing for the sequential and controlled elongation of the peptide chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 112883-39-3 |

| Molecular Formula | C23H25NO6 |

| Molecular Weight | 411.45 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 146-151 °C |

| Solubility | Soluble in DMF, NMP, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |

Experimental Protocol: Incorporation of this compound in Fmoc SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, Isopropanol)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

Workflow:

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and by-products.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base such as DIPEA to activate the carboxylic acid.

-

Coupling: Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin extensively and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from the D-aspartic acid residue.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

The Challenge of Aspartimide Formation

A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of an aspartimide intermediate during the repeated piperidine treatments for Fmoc deprotection. This side reaction is particularly prevalent when the amino acid C-terminal to the aspartic acid residue is glycine, asparagine, or serine.

The aspartimide ring is susceptible to nucleophilic attack by piperidine or water, leading to the formation of a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. Crucially, the formation of the five-membered aspartimide ring can also lead to racemization at the α-carbon of the aspartic acid, diminishing the chiral purity of the final peptide. These by-products often have similar masses and chromatographic properties to the target peptide, making their separation challenging.

Caption: Mechanism of aspartimide formation and subsequent by-products.

Table 2: Mitigation Strategies for Aspartimide Formation

| Strategy | Description | Key Advantages |

| Alternative Protecting Groups | Use of bulkier or electronically modified side-chain protecting groups such as ODmb (2,4-dimethoxybenzyl) or OBno (benzyloxymethyl). | Highly effective at sterically hindering the cyclization reaction. |

| Dipeptide Building Blocks | Employing pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH where the backbone amide is protected. | Prevents aspartimide formation and reduces racemization risk. |

| Modified Deprotection Conditions | Using additives in the piperidine solution (e.g., formic acid) or employing alternative, less nucleophilic bases like DBU. | Can suppress the side reaction with standard building blocks. |

Conclusion

This compound is an invaluable reagent for the synthesis of peptides with enhanced therapeutic properties. The incorporation of its D-configuration can significantly improve a peptide's stability, bioavailability, and biological activity. While its use in standard Fmoc SPPS is straightforward, researchers and drug developers must be cognizant of the potential for aspartimide formation, a side reaction that can compromise the purity and integrity of the final product. By understanding the underlying mechanism of this side reaction and employing appropriate mitigation strategies, such as the use of alternative protecting groups or modified synthesis protocols, the full potential of this compound in designing next-generation peptide therapeutics can be realized.

References

A Technical Guide to N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a pivotal building block in modern peptide synthesis. Its unique structural features enable the controlled and efficient incorporation of D-aspartic acid residues into peptide chains, a critical step in the development of peptide-based therapeutics with enhanced stability and novel biological activities. This guide provides a comprehensive overview of its core features, experimental applications, and quality control considerations.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2][3] The key to its utility lies in the orthogonal protection strategy afforded by the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the tert-butyl (tBu) ester on the alpha-carboxyl group.[4] The base-labile Fmoc group is readily removed under mild basic conditions, typically with piperidine, while the acid-labile tert-butyl group remains intact, allowing for sequential peptide chain elongation.[4] Conversely, the tert-butyl ester can be cleaved using strong acids during the final deprotection and cleavage from the solid support.

| Property | Value | References |

| CAS Number | 112883-39-3 | |

| Molecular Formula | C23H25NO6 | |

| Molecular Weight | 411.45 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 146-151 °C | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | |

| Storage | Store at 2-8°C for long-term stability. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-aspartic acid, can significantly enhance the proteolytic stability of synthetic peptides, a crucial attribute for therapeutic candidates.

Experimental Workflow: Incorporation of this compound in SPPS

The following diagram outlines the typical workflow for the incorporation of this compound into a growing peptide chain on a solid support.

Experimental Protocol: Coupling of this compound

A generalized protocol for the coupling step in SPPS is as follows. Note that specific equivalents and reaction times may need optimization based on the resin, peptide sequence, and scale.

-

Resin Swelling: The solid-support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and deprotection byproducts.

-

Amino Acid Activation and Coupling: In a separate vessel, this compound (3-5 equivalents relative to resin loading) is pre-activated with a coupling reagent such as HCTU or HATU (3-5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or collidine (6-10 equivalents) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed for a specified time (e.g., 1-2 hours).

-

Washing: The resin is washed again with DMF to remove excess reagents.

-

Monitoring and Capping (Optional): The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If unreacted amino groups are present, a capping step with a reagent like acetic anhydride can be performed to terminate these chains.

Potential Side Reactions: Aspartimide Formation

A critical consideration when using Fmoc-Asp(OtBu)-OH derivatives is the potential for aspartimide formation. This intramolecular cyclization can occur under the basic conditions of Fmoc deprotection, leading to the formation of a succinimide ring. This can subsequently reopen to yield a mixture of the desired α-peptide and the undesired β-peptide, as well as racemization. Strategies to mitigate aspartimide formation include the use of milder deprotection conditions, such as adding a small amount of formic acid to the piperidine solution, and careful selection of the preceding amino acid in the sequence.

Quality Control Workflow

Ensuring the purity and identity of this compound is crucial for successful peptide synthesis. A typical quality control workflow involves a combination of analytical techniques.

References

The Strategic Application of Fmoc-D-Asp(OtBu)-OH in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptide-based therapeutics have emerged as a powerful class of molecules, offering high specificity and potency. The synthesis of these complex biomolecules relies on a toolbox of precisely engineered building blocks, among which Fmoc-D-Asp(OtBu)-OH holds a pivotal role. This technical guide delves into the core applications of this compound in drug discovery and development, providing an in-depth analysis of its chemical properties, its utility in solid-phase peptide synthesis (SPPS), and its contribution to the creation of novel therapeutics. Through a comprehensive review of experimental data and protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals navigating the challenges of peptide synthesis.

The Chemical Foundation of this compound in Peptide Synthesis

This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). Its structure is meticulously designed for the stepwise and controlled assembly of peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) group, protecting the α-amino group, is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for its selective removal without affecting the acid-labile tert-butyl (tBu) protecting group on the β-carboxyl side chain of the aspartic acid residue. This orthogonality is fundamental to the success of Fmoc SPPS, enabling the sequential addition of amino acids to the growing peptide chain.

The incorporation of a D-amino acid, in this case, D-aspartic acid, is a key strategy in drug design to enhance the metabolic stability of peptide therapeutics. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of D-amino acids creates peptide bonds that are not recognized by these enzymes, thereby increasing the in vivo half-life of the drug candidate.

Quantitative Insights into the Performance of Aspartic Acid Protecting Groups

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide side product. This intramolecular cyclization reaction can occur during the piperidine-mediated Fmoc deprotection step and leads to a mixture of α- and β-aspartyl peptides, as well as potential racemization. The choice of the side-chain protecting group for aspartic acid is therefore critical in minimizing this unwanted side reaction. The following table summarizes quantitative data on the extent of aspartimide-related byproduct formation for different protecting groups in the synthesis of the model peptide scorpion toxin II (VKDGYI), which is particularly prone to this side reaction at the Asp-Gly sequence.

| Aspartic Acid Protecting Group | % Aspartimide-Related Byproducts (Xaa = Asn) | % Aspartimide-Related Byproducts (Xaa = Arg) | % D-Asp Isomer Content (Xaa = Asn) |

| Fmoc-Asp(OtBu)-OH | 48.7 | 36.3 | 12.1 |

| Fmoc-Asp(OMpe)-OH | 11.2 | 8.8 | 3.0 |

| Fmoc-Asp(OBno)-OH | 0.8 | 0.6 | 0.4 |

Data sourced from comparative studies on the scorpion toxin II model peptide.[1]

The data clearly demonstrates that while Fmoc-Asp(OtBu)-OH is a standard and cost-effective choice, bulkier side-chain protecting groups like 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) offer significantly improved suppression of aspartimide formation and racemization, albeit at a higher cost.[2] For sequences not prone to aspartimide formation, Fmoc-Asp(OtBu)-OH remains a viable and economical option.

Experimental Protocols: A Practical Guide

The successful incorporation of this compound into a peptide sequence requires meticulous attention to experimental detail. Below are representative protocols for key stages of the synthesis.

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a general cycle for the addition of a single amino acid using Fmoc chemistry.

Detailed Methodology:

-

Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in DMF for 30-60 minutes in a reaction vessel.[3]

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment of 1-5 minutes followed by a longer treatment of 10-20 minutes.[3]

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.

-

Coupling: The this compound (typically 2-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA) in DMF for a few minutes before being added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional but Recommended): The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base.

-

Repeat: The cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol for Minimizing Aspartimide Formation

For sequences prone to aspartimide formation, modifications to the standard protocol are necessary.

Methodology:

-

Use of Bulky Protecting Groups: As indicated in the quantitative data table, employing Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH in place of Fmoc-Asp(OtBu)-OH can significantly reduce side product formation.

-

Modified Deprotection Conditions: Adding a weak acid, such as 0.1 M HOBt or formic acid, to the piperidine deprotection solution can help to suppress aspartimide formation by reducing the basicity of the microenvironment.

-

Lower Temperature: Performing the deprotection step at a reduced temperature can also slow down the rate of aspartimide formation.

Final Cleavage and Purification

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups removed.

Methodology:

-

Resin Washing and Drying: The fully assembled peptidyl-resin is washed with a solvent like dichloromethane (DCM) and dried under vacuum.

-

Cleavage: The resin is treated with a cleavage cocktail, typically a strong acid such as trifluoroacetic acid (TFA) containing a scavenger mixture to quench reactive cationic species generated during deprotection. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). The cleavage reaction is typically carried out for 2-4 hours at room temperature.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Purification: The crude peptide is purified to the desired level of homogeneity, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

The Role of D-Aspartic Acid in Drug Discovery: A Signaling Perspective

The inclusion of D-aspartic acid in peptide drug candidates is not only a strategy for enhancing metabolic stability but can also be leveraged for its inherent biological activity. D-aspartic acid is an endogenous neurotransmitter and neuromodulator, primarily acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

Dysregulation of the D-aspartate/NMDA receptor signaling pathway has been implicated in various neurological and psychiatric disorders, making it a promising target for therapeutic intervention. Peptide drugs incorporating D-aspartic acid can be designed to modulate this pathway, offering potential treatments for conditions such as schizophrenia, depression, and neurodegenerative diseases. Furthermore, D-aspartate has been shown to play a role in hormone regulation and neurogenesis, expanding the potential therapeutic applications of D-aspartic acid-containing peptides.

Logical Relationships in Peptide Drug Development

The development of a peptide therapeutic is a multi-stage process with intricate logical relationships between each phase. The successful synthesis of a D-aspartic acid-containing peptide is a critical early step that enables downstream preclinical and clinical evaluation.

Conclusion

This compound is an indispensable tool in the arsenal of the modern peptide chemist and drug developer. Its strategic use enables the synthesis of peptide-based therapeutics with enhanced metabolic stability and potentially novel biological activities. While challenges such as aspartimide formation persist, a thorough understanding of the underlying chemistry and the application of optimized protocols can lead to the successful and efficient production of high-purity D-aspartic acid-containing peptides. As the field of peptide therapeutics continues to expand, the judicious application of building blocks like this compound will undoubtedly pave the way for the discovery and development of the next generation of innovative medicines.

References

An In-depth Technical Guide on the Use of Fmoc-D-Asp(OtBu)-OH for Incorporating Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of D-Amino Acids in Peptide Therapeutics

In the realm of peptide-based drug design, overcoming inherent limitations such as poor stability and rapid in vivo degradation is paramount. Nature predominantly utilizes L-amino acids, making synthetic peptides composed of these enantiomers susceptible to rapid proteolysis by endogenous enzymes.[1][2] A powerful strategy to circumvent this is the incorporation of unnatural amino acids, particularly D-enantiomers. D-amino acids, being the mirror images of their natural counterparts, disrupt the stereospecific recognition by proteases, rendering peptide bonds resistant to cleavage.[2] This fundamental principle significantly enhances the peptide's half-life and bioavailability, making it a cornerstone of modern therapeutic peptide development.[1][3]

Fmoc-D-Asp(OtBu)-OH is a critical reagent in this advanced synthetic approach. It is a derivative of D-aspartic acid where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected by an acid-labile tert-Butyl (OtBu) group. This orthogonal protection scheme is the foundation of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains with enhanced stability and unique biological activities. This guide provides a comprehensive overview of the properties, synthetic protocols, and applications of this compound.

Properties and Specifications of this compound

This compound is a white to beige crystalline powder utilized as a fundamental building block in SPPS. Its precise chemical characteristics are essential for successful and reproducible peptide synthesis.

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid 4-tert-butyl ester | |

| Molecular Formula | C₂₃H₂₅NO₆ | |

| Molecular Weight | 411.45 g/mol | |

| CAS Number | 112883-39-3 | |

| Appearance | White to beige powder or crystals | |

| Melting Point | 146-151 °C | |

| Purity (Assay) | ≥98% | |

| Functional Groups | Fmoc (N-terminus), OtBu (Side-chain) |

Methodologies: Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a growing peptide chain follows the standard, cyclical process of Fmoc-SPPS. The workflow is characterized by the sequential removal of the N-terminal Fmoc group, followed by the coupling of the next amino acid.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key steps involved in incorporating this compound.

Protocol 1: N-terminal Fmoc Group Deprotection

-

Swell the peptide-resin in Dimethylformamide (DMF) for at least 1 hour.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) and Isopropanol (IPA) (2-3 times) to remove all traces of piperidine.

Protocol 2: Coupling of this compound Activation with HBTU/HATU

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and an activating agent such as HBTU or HATU (3-4 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to act as a base.

-

Allow the mixture to pre-activate for 3-8 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Coupling completion can be monitored using a colorimetric test (e.g., Kaiser test).

-

Drain the coupling solution and wash the resin extensively with DMF.

Protocol 3: Final Cleavage and Side-Chain Deprotection

-

After the full peptide sequence is assembled, wash the resin with Dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. For peptides containing the OtBu-protected D-Asp, a standard and effective cocktail is TFA/H₂O/TIPS (95:2.5:2.5 v/v/v). Thiol scavengers like EDT may be added if cysteine is present.

-

Add the cleavage cocktail to the dried peptide-resin and allow it to react for 2-3 hours at room temperature. This step removes the OtBu side-chain protecting group and cleaves the peptide from the resin.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance

The incorporation of D-amino acids can influence coupling efficiency and potential side reactions. One of the most significant side reactions associated with aspartic acid residues during Fmoc-SPPS is aspartimide formation, which is promoted by the basic conditions of Fmoc deprotection. This can lead to a mixture of by-products that are difficult to separate from the target peptide.

| Parameter | Observation | Significance | Reference |

| Aspartimide Formation | The Asp(OtBu) residue is known to be susceptible to base-catalyzed aspartimide formation, especially in Asp-Gly or Asp-Asn sequences. | This side reaction can lead to epimerization and the formation of β-aspartyl peptides, reducing the final yield and purity of the target peptide. | |

| Suppression Strategies | Adding an acidic modifier (e.g., 0.1 M HOBt or formic acid) to the 20% piperidine/DMF deprotection solution can significantly suppress aspartimide formation. | Improves the purity of the crude peptide and simplifies purification. | |

| Coupling Efficiency | Standard uronium/aminium salt activators like HBTU, HATU, and TBTU are highly effective for coupling this compound. | Ensures high coupling yields, which is critical for the synthesis of long peptides. | |

| Crude Peptide Purity | Using optimized deprotection conditions can increase the target peptide content in the crude product by up to 25% compared to standard methods. | Higher crude purity reduces the burden on downstream purification steps, saving time and resources. |

Applications and Strategic Advantages

The primary advantage of incorporating D-amino acids like D-Asp is the dramatic increase in peptide stability against enzymatic degradation.

This enhanced stability is critical for the development of peptide-based drugs that require a longer duration of action in the body. Beyond stability, the inclusion of D-amino acids can:

-

Modulate Biological Activity: D-peptides can exhibit unique biological activities, including higher binding affinities for certain receptors or novel antimicrobial properties, compared to their L-counterparts.

-

Induce Specific Conformations: The altered stereochemistry can constrain the peptide backbone, forcing it into specific secondary structures that may be more favorable for target binding.

-

Serve as Research Tools: Peptides containing D-amino acids are invaluable as research tools to probe biological systems without the complication of rapid degradation.

Conclusion

This compound is an indispensable tool for the synthesis of advanced peptides with tailored properties. Its orthogonal protecting groups are perfectly suited for the widely adopted Fmoc-SPPS methodology. By enabling the strategic incorporation of D-aspartic acid, this reagent allows researchers and drug developers to overcome the fundamental challenge of proteolytic instability, thereby unlocking the full therapeutic potential of peptide-based agents. A thorough understanding of the associated protocols and potential side reactions, such as aspartimide formation, is crucial for leveraging this building block to its fullest advantage, leading to the successful synthesis of next-generation peptide therapeutics.

References

Methodological & Application

Standard Protocol for Using Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Asp(OtBu)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-tert-butyl ester, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of D-aspartic acid residues into a peptide sequence.[1] The incorporation of D-amino acids can significantly enhance the proteolytic stability and modulate the biological activity of synthetic peptides, making them more viable as therapeutic agents.[1] The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the tert-butyl (OtBu) ester protects the β-carboxyl group of the aspartic acid side chain and is cleaved under strong acidic conditions, typically during the final cleavage from the resin.[1][2] This orthogonal protection scheme is a cornerstone of Fmoc-based SPPS.[1]

A primary challenge associated with the use of Fmoc-Asp(OtBu)-OH, including its D-enantiomer, is the base-catalyzed formation of aspartimide, a cyclic succinimide derivative. This side reaction can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemization at the α-carbon of the aspartic acid residue, complicating purification and reducing the overall yield of the target peptide. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.

These application notes provide a detailed protocol for the use of this compound in SPPS, with a focus on strategies to minimize aspartimide formation and optimize peptide purity and yield.

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation

The choice of the side-chain protecting group for aspartic acid plays a critical role in minimizing aspartimide formation. Bulkier protecting groups can sterically hinder the intramolecular cyclization.

| Protecting Group | Structure | % Desired Peptide (after prolonged base treatment) | % Aspartimide Formed | % D-Asp Formed | Reference |

| OtBu (tert-Butyl) | -C(CH₃)₃ | 5.0 | 90.0 | 18.0 | |

| OMpe (3-methylpent-3-yl) | 36.0 | 59.0 | 10.0 | ||

| OBno (5-n-butyl-5-nonyl) | 90.0 | 5.0 | 1.0 |

Data from a study on the model peptide VKDGYI, which is highly prone to aspartimide formation, after prolonged treatment with 20% piperidine in DMF.

Table 2: Effect of Modified Fmoc Deprotection Conditions on Aspartimide Formation

Modifying the deprotection conditions is a common strategy to suppress aspartimide formation.

| Deprotection Reagent | Conditions | Effect on Aspartimide Formation | Reference |

| 20% Piperidine in DMF | Standard Condition | High (sequence dependent) | |

| 20% Piperidine / 0.1 M HOBt in DMF | Addition of weak acid | Significantly reduced | |

| 20% Piperidine / 0.1 M Formic Acid in DMF | Addition of weak acid | Effective reduction | |

| 5% Piperazine in DMF | Weaker base | Reduced compared to piperidine | |

| Dipropylamine (DPA) | Weaker base | Reduced, especially at elevated temperatures |

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide chain.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered couplings, a longer reaction time or a double coupling may be necessary.

-

Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation

This protocol describes a modified deprotection step to reduce the risk of aspartimide formation.

Materials:

-

Peptide-resin with a terminal Fmoc-protected amino acid

-

Piperidine

-

Hydroxybenzotriazole (HOBt) or Formic Acid

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel for SPPS

Procedure:

-

Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF. To this solution, add HOBt to a final concentration of 0.1 M. Alternatively, a solution of 20% piperidine in DMF containing 0.1 M formic acid can be used.

-

Resin Swelling: Ensure the peptide-resin is well-swelled in DMF.

-

Fmoc Deprotection: Drain the DMF from the resin and add the modified deprotection solution.

-

Reaction: Gently agitate the resin for 10-20 minutes. A two-step deprotection (e.g., 2 x 10 minutes) can also be employed.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times for 1 minute each) to remove all traces of piperidine and byproducts.

-

Proceed to Coupling: The resin is now ready for the next coupling step as described in Protocol 1.

Protocol 3: Cleavage and Final Deprotection

This protocol outlines the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane - TIS, 1,2-ethanedithiol - EDT)

-

Cold diethyl ether

-

Reaction vessel

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Prepare Cleavage Cocktail: A standard cleavage cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OtBu) residue during SPPS.

References

Application Notes and Protocols: Fmoc-D-Asp(OtBu)-OH Coupling Methods in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Asp(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of D-aspartic acid into peptide sequences. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is essential to prevent side reactions during peptide elongation. However, the coupling of aspartic acid residues, including this compound, is notoriously susceptible to a significant side reaction known as aspartimide formation.[1][2] This side reaction can lead to the formation of impurities that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. This document provides detailed application notes, comparative data on various coupling methods, and step-by-step experimental protocols to guide researchers in the efficient and high-fidelity incorporation of this compound in SPPS.

The Challenge of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at the aspartic acid residue.[1] The backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide ring. This aspartimide intermediate is prone to racemization and can be subsequently hydrolyzed to yield a mixture of α- and β-aspartyl peptides, as well as their corresponding D/L epimers.[2] The formation of these by-products is a major concern in peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, which are especially prone to this side reaction.

Factors that promote aspartimide formation include:

-

Prolonged exposure to basic conditions: The piperidine used for Fmoc deprotection is a primary culprit.

-

Elevated temperatures: Microwave-assisted or high-temperature synthesis protocols can accelerate aspartimide formation.

-

Choice of coupling reagents and base: Strong activating agents and certain bases can increase the risk.

-

Peptide sequence: The residue following the aspartic acid plays a significant role in the rate of aspartimide formation.

Data Presentation: Comparison of Coupling Methods

The selection of an appropriate coupling method is paramount to minimizing aspartimide formation and ensuring high coupling efficiency. The following table summarizes common coupling reagents used for this compound and their key characteristics.

Table 1: Quantitative Comparison of Common Coupling Reagents

| Coupling Reagent | Activating Additive | Base | Typical Coupling Time | Advantages | Disadvantages |

| HBTU | HOBt | DIPEA | 30-60 min | Fast and efficient. | Higher risk of aspartimide formation. |

| HATU | HOAt | DIPEA/Collidine | 30-60 min | High coupling efficiency, reduced racemization. | Higher cost compared to HBTU. |

| DIC | HOBt/OxymaPure | N/A | 1-4 hours | Cost-effective, lower risk of aspartimide formation. | Slower reaction times, formation of insoluble DCU byproduct. |

| PyBOP | N/A | DIPEA | 30-90 min | High coupling efficiency. | Can be less effective for sterically hindered couplings. |

Table 2: Impact of Asp Side-Chain Protecting Group on Aspartimide Formation

| Aspartic Acid Derivative | Aspartimide Formation (% per cycle in Asp-Gly sequence) | Reference |

| Fmoc-Asp(OtBu)-OH | ~0.5% | |

| Fmoc-Asp(OMpe)-OH | Significantly reduced compared to OtBu | |

| Fmoc-Asp(OBno)-OH | Almost undetectable |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using various common reagents. These protocols can be adapted for both manual and automated SPPS.

Protocol 1: HBTU/HOBt Mediated Coupling

This is a standard and rapid coupling method suitable for many sequences.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3-5 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIPEA (6-10 equivalents)

-

DMF (peptide synthesis grade)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Pre-activation: In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate the reaction mixture for 1-2 hours.

-

Washing: Wash the resin with DMF (3-5 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), recoupling may be necessary.

Protocol 2: HATU/HOAt Mediated Coupling

This method is recommended for difficult couplings or when suppression of racemization is critical.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3-5 equivalents)

-

HATU (2.9 equivalents)

-

DIPEA or 2,4,6-Collidine (6 equivalents)

-

DMF (peptide synthesis grade)

Procedure:

-

Follow steps 1-3 from Protocol 1 for resin swelling, Fmoc deprotection, and washing.

-

Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine and mix for 1-2 minutes to pre-activate.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate the reaction mixture at room temperature for 2-4 hours.

-

Washing and Monitoring: Wash the resin with DMF and perform a Kaiser test as described in Protocol 1.

Protocol 3: DIC/HOBt Mediated Coupling

This method is often used to minimize aspartimide formation, particularly in sensitive sequences.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (5 equivalents)

-

DIC (5.5 equivalents)

-

HOBt (5.5 equivalents)

-

DMF (peptide synthesis grade)

-

DCM (optional)

Procedure:

-

Follow steps 1-3 from Protocol 1 for resin swelling, Fmoc deprotection, and washing.

-

Coupling: Suspend the resin in DCM or DMF. In a separate vessel, dissolve this compound and HOBt in DMF. Add this solution to the resin suspension, followed by the addition of DIC.

-

Agitate the mixture at room temperature. Monitor the reaction using the ninhydrin test. The reaction may take 1-4 hours to complete.

-

Washing: Once the reaction is complete (negative ninhydrin test), filter and wash the resin thoroughly with DMF to remove the soluble diisopropylurea byproduct.

Mandatory Visualizations

Caption: Standard workflow for this compound coupling in SPPS.

References

Application Notes and Protocols for the Activation of Fmoc-D-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of appropriate activation reagents for Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). Detailed protocols and comparative data are presented to facilitate efficient and high-purity peptide synthesis.

Introduction

This compound is a critical building block in the synthesis of peptides containing D-aspartic acid. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is labile to strong acids, such as trifluoroacetic acid (TFA), and is compatible with the Fmoc/tBu orthogonal protection strategy.[1] Proper activation of the carboxylic acid is paramount for efficient peptide bond formation. However, the activation of aspartic acid residues is often associated with a significant side reaction: aspartimide formation. This side reaction can lead to a mixture of final products, including the desired α-peptide, the undesired β-peptide, and piperidide adducts, complicating purification and reducing overall yield.[1][2]

Recommended Activation Reagents

The choice of activation reagent significantly impacts coupling efficiency, reaction kinetics, and the propensity for side reactions. Uronium/aminium salt-based reagents are highly recommended for the activation of this compound due to their high reactivity and ability to suppress racemization.[3][4]

Key Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for challenging couplings. It forms a highly reactive OAt-ester intermediate, leading to faster and more complete reactions with a lower risk of epimerization compared to HBTU.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and cost-effective coupling reagent. While effective, it is generally less reactive than HATU and may lead to a higher risk of side reactions in difficult sequences.

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers coupling efficiency comparable to HATU in many cases and is more cost-effective.

-

DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classical and economical choice for peptide coupling. HOBt acts as an additive to suppress racemization and improve coupling efficiency.

Quantitative Data Summary

The following table summarizes the performance of common activation reagents. While specific yields for this compound coupling are sequence-dependent, this table provides a general comparison based on literature data for challenging couplings.

| Activation Reagent | Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time | Relative Purity | Reported Side Reactions |

| HATU | 3-5 / 3-5 / 6-10 | 1-2 hours | Very High | Low risk of epimerization. |

| HBTU | 3-5 / 3-5 / 6-10 | 1-2 hours | High | Higher risk of epimerization than HATU. |

| HCTU | 3-5 / 3-5 / 6-10 | 1-2 hours | High | Generally lower than HATU for difficult couplings. |

| DIC/HOBt | 3 / 3 / - | 2-4 hours | Good | Potential for N-acylurea formation. |

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes the manual coupling of this compound to a resin-bound peptide chain.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-